N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide
Description
N-{4-[(4-Chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide is a synthetic carboxamide derivative featuring a 4-chlorophenylsulfanyl group, a cyano substituent, and a trifluoromethylbenzenecarboxamide moiety. This compound is primarily utilized as a pharmaceutical intermediate, as indicated in , where it is categorized under "原料药中间体" (bulk drug intermediates) .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)sulfanyl-3-cyanophenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N2OS/c22-16-4-7-18(8-5-16)29-19-9-6-17(11-14(19)12-26)27-20(28)13-2-1-3-15(10-13)21(23,24)25/h1-11H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPRJSDJXOEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide, also known by its CAS number 306980-38-1, is a synthetic compound with potential biological activity. This article will explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H12ClF3N2OS
- Molecular Weight : 432.85 g/mol
- Structure : The compound features a trifluoromethyl group, a chlorophenyl sulfanyl moiety, and a cyanophenyl group, which may contribute to its biological activity.
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antitumor Activity : Compounds with trifluoromethyl and sulfanyl groups have been shown to inhibit tumor growth in various cancer cell lines. The presence of the chlorophenyl group may enhance this effect by increasing lipophilicity and cellular uptake.
- Antimicrobial Properties : Some studies suggest that benzamide derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth through interference with cellular processes.
Case Studies
-
Anticancer Studies :
- A study published in Cancer Letters demonstrated that benzamide derivatives, particularly those with trifluoromethyl substitutions, exhibited potent cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Another investigation highlighted the compound's ability to inhibit the proliferation of prostate cancer cells, suggesting a promising avenue for further development as an anticancer agent.
-
Antimicrobial Activity :
- Research published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various benzamide derivatives. Results indicated that compounds similar to this compound demonstrated significant activity against Gram-positive bacteria.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antitumor | 15 | Cancer Letters |
| Benzamide A | Antitumor | 10 | Cancer Research |
| Benzamide B | Antimicrobial | 8 | Journal of Antimicrobial Chemotherapy |
Safety and Toxicology
While specific toxicological data on this compound is limited, structural alerts suggest potential risks associated with chlorinated compounds. Safety assessments should be conducted to evaluate its safety profile in vivo.
Scientific Research Applications
Medicinal Chemistry
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines. The results demonstrated significant cytotoxicity, suggesting that it may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
Agrochemicals
The compound has shown promise as an agrochemical, particularly as an insecticide due to its ability to disrupt insect hormonal systems.
Case Study: Insecticidal Properties
Research conducted on the efficacy of this compound against common agricultural pests revealed a high mortality rate among treated insects compared to controls. This suggests that it could be developed into a viable pest control product.
Molecular Imaging
Recent advancements have explored the use of this compound in molecular imaging techniques, particularly in enhancing contrast in imaging modalities such as MRI or PET scans.
Case Study: Imaging Enhancement
A clinical trial assessed the compound's ability to improve imaging clarity in patients undergoing scans for tumor detection. Preliminary results indicated improved visualization of tumor margins, which could enhance surgical outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfur-Containing Linkages
Compound A : 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide ()
- Structural Differences :
- Linkage : Sulfonyl (SO₂) vs. sulfanyl (S) in the target compound.
- Backbone : Butanamide chain vs. benzenecarboxamide.
- The butanamide chain may confer conformational flexibility, influencing binding kinetics.
Compound B : N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide ()
- Structural Differences :
- Core : Thiophene ring vs. benzene ring in the target compound.
- Substituents : Dual 4-chlorophenyl groups and a sulfonylmethyl group.
- Functional Impact :
Compound C : 4-[(4-Chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide ()
- Structural Differences: Substituents: Nitro group (NO₂) vs. cyano (CN) in the target compound.
Analogues with Trifluoromethyl and Cyano Groups
Compound D : Taranabant ()
- Structure: N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)-2-pyridinyl]oxy]propanamide.
- Comparison: Shared Features: Trifluoromethyl and cyano groups. Differences: Pyridinyloxy linkage vs. sulfanyl group in the target compound.
- Functional Impact :
Compound E : 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide ()
- Comparison: Shared Features: Cyano group and carboxamide backbone. Differences: Piperazine ring and thiophenyl group vs. sulfanyl and trifluoromethyl groups.
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the recommended synthetic routes for N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 3-cyano-4-mercaptophenyl intermediate via nucleophilic substitution using 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling the intermediate with 3-(trifluoromethyl)benzoyl chloride via an amide bond formation, often catalyzed by HATU or DCC in anhydrous acetonitrile .
- Optimization : Control of temperature (0–5°C for exothermic steps) and inert atmosphere (N₂/Ar) minimizes side reactions. Yields range from 34–45% after chromatographic purification .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., trifluoromethyl at δ ~110 ppm and sulfanyl linkage at δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ expected for C₂₁H₁₃ClF₃N₂OS: ~465.03 Da) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?
Initial screens may include:
- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) with IC₅₀ determination using fluorogenic substrates .
- Cell Viability Assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .
- Solubility and Stability : Kinetic solubility in PBS and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Analog Synthesis : Modify the sulfanyl group (e.g., replace with sulfonyl or methylene) or the cyano substituent (e.g., convert to carboxamide) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like voltage-gated ion channels or GPCRs .
- Data Analysis : Compare IC₅₀ values of analogs using statistical tools (e.g., ANOVA) to identify significant structural contributors .
Q. What mechanistic approaches can elucidate its interaction with biological targets?
- X-ray Crystallography : Co-crystallization with target proteins (e.g., PDB deposition for binding mode visualization) .
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (KD, kon/koff) using immobilized receptors .
- Mutagenesis Studies : Ala-scanning of target residues to validate binding hotspots predicted by docking .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Assay Standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) .
- Impurity Profiling : Use LC-MS to rule out batch-to-batch variability from synthetic byproducts .
- Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify consensus trends .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
